![molecular formula C22H9Br4NO3 B12890329 1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)- CAS No. 60644-91-9](/img/structure/B12890329.png)
1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted benzindene core fused with a hydroxyquinoline moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrabromo-1,4-benzoquinone: Shares the tetrabromo substitution but differs in the core structure.
3-(4,5,6,7-Tetrabromo-1H-benzotriazol-1-yl)propan-1-ol: Similar bromination pattern but different functional groups and applications.
8-Hydroxyquinoline Derivatives: Compounds with similar hydroxyquinoline moieties but varying substituents and biological activities.
Uniqueness
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is unique due to its combination of a tetrabromo-substituted benzindene core and a hydroxyquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
60644-91-9 |
|---|---|
Molekularformel |
C22H9Br4NO3 |
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
5,6,7,8-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H9Br4NO3/c23-16-9-6-11-12(7-10(9)17(24)19(26)18(16)25)22(30)15(21(11)29)20-14(28)5-8-3-1-2-4-13(8)27-20/h1-7,15,28H |
InChI-Schlüssel |
XQJAONCBMFGBCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C5C(=C4)C(=C(C(=C5Br)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



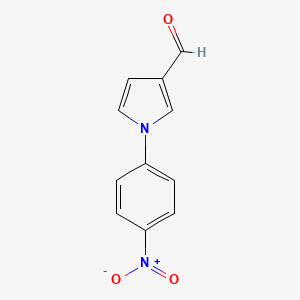
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

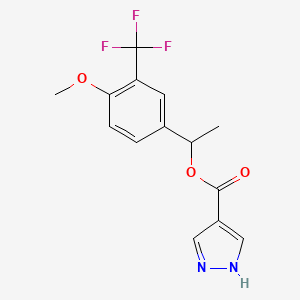
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
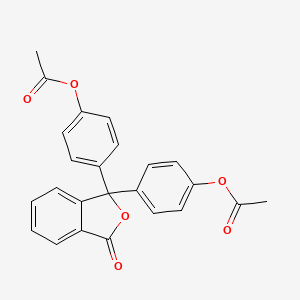
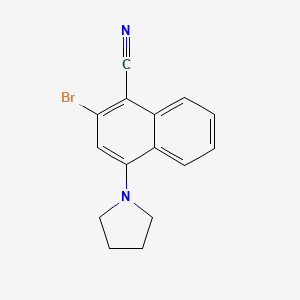
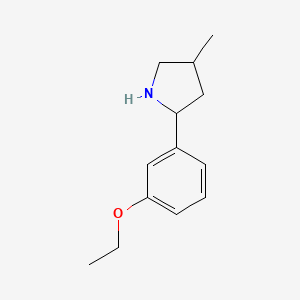
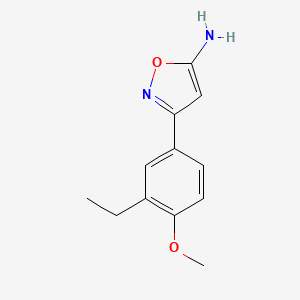
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

